[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
CAS No.: 143157-25-9
Cat. No.: VC21140912
Molecular Formula: C19H16F2O6
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143157-25-9 |
|---|---|
| Molecular Formula | C19H16F2O6 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | [(2R,3R,5R)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m1/s1 |
| Standard InChI Key | PRZDMMRKPZAYHW-IIDMSEBBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |
Introduction
Structural Characterization and Identification
Chemical Identity and Nomenclature
[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate is identified by the CAS registry number 143157-25-9. The IUPAC name accurately reflects its complex structure with specific stereochemistry at positions 2, 3, and 5 of the oxolane ring. The compound belongs to a class of fluorinated tetrahydrofuran derivatives with ester functionalization.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that are summarized in Table 1. These properties significantly influence its behavior in chemical reactions and potential biological activities.
Table 1: Physical and Chemical Properties of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C19H16F2O6 | Elemental analysis |
| Molecular Weight | 378.3 g/mol | Mass spectrometry |
| Physical State | Solid | Visual observation |
| Standard InChI | InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m1/s1 | Computed |
| Standard InChIKey | PRZDMMRKPZAYHW-II | Computed |
The compound contains several key functional groups: the oxolane (tetrahydrofuran) ring serves as the central scaffold, while the difluoro substitution at the 4-position enhances metabolic stability. The benzoyloxy groups at positions 3 and at the methyl substituent on position 2, along with the hydroxyl group at position 5, provide multiple sites for chemical modifications and biological interactions .
Structural Relationship to Similar Compounds
Comparison with Related Fluorinated Derivatives
[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate shares structural similarities with several related compounds, particularly those containing the 4,4-difluoro-oxolane scaffold. Two notable related compounds are (2R,3R)-2-[(benzoyloxy)methyl]-4,4-difluoro-5-oxooxolan-3-yl benzoate (CAS: 122111-01-7) and ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate (CAS: 1173824-58-2) .
Table 2: Comparison of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate | 143157-25-9 | C19H16F2O6 | 378.3 g/mol | 5R stereochemistry, hydroxyl at position 5 |
| (2R,3R)-2-[(benzoyloxy)methyl]-4,4-difluoro-5-oxooxolan-3-yl benzoate | 122111-01-7 | C19H14F2O6 | 376.3 g/mol | Carbonyl group at position 5 |
| ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate | 1173824-58-2 | C19H16F2O6 | 378.3 g/mol | Different stereochemistry at position 5 |
The primary differences between these compounds lie in the oxidation state and stereochemistry at position 5 of the oxolane ring. These subtle structural variations can significantly impact their chemical reactivity and potential biological activities .
Structure-Activity Relationships
The specific stereochemistry at positions 2, 3, and 5 of the oxolane ring in [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate is crucial for its potential biological activity. The benzoyloxy groups serve as potential sites for enzymatic hydrolysis, while the difluoro substitution enhances metabolic stability by resisting oxidative degradation. The hydroxyl group at position 5 provides a site for further functionalization or hydrogen bonding interactions with biological targets.
Synthesis and Preparation Methods
Synthetic Routes
| Synthetic Step | Reagents | Solvent | Temperature | Reaction Time | Yield Range |
|---|---|---|---|---|---|
| Benzoylation | Benzoyl chloride, Base (e.g., pyridine) | DCM or THF | 0-25°C | 6-12 hours | 65-85% |
| Difluorination | DAST or Deoxo-Fluor | DCM | -78 to 0°C | 2-4 hours | 50-70% |
| Deprotection | Acid catalysts or TBAF | THF/H2O | 25°C | 1-3 hours | 75-90% |
The synthesis typically couples a ribofuranose having a hydroxyl or acetoxy group at C-1 with benzoyl-containing reagents to install the required ester functionalities. The difluorination step represents a significant challenge in the synthetic route and requires careful optimization to achieve good yields while maintaining stereochemical integrity .
Chemical Reactivity and Transformations
Hydrolysis and Esterification
The benzoate esters in [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate are susceptible to hydrolysis under basic or acidic conditions. This reactivity can be exploited for selective deprotection or further functionalization. The hydroxyl group at position 5 can participate in esterification reactions to introduce additional functional groups .
Fluorine-Mediated Reactions
The difluoro substitution at position 4 influences the reactivity of adjacent functional groups. The electron-withdrawing nature of fluorine atoms can enhance the electrophilicity of neighboring carbon atoms, potentially facilitating nucleophilic attack. Additionally, the C-F bonds resist oxidative metabolism, making this structural feature valuable for enhancing the metabolic stability of derived compounds .
Applications in Chemical Research
Synthetic Building Block
[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its well-defined stereochemistry and diverse functional groups make it useful for constructing libraries of compounds with potential biological activities. The compound can serve as a scaffold for introducing additional functionality through reactions at the hydroxyl group or through modifications following benzoate hydrolysis .
Analytical Methods for Characterization
Spectroscopic Analysis
Characterization of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides valuable information about the compound's structure, including the stereochemistry at positions 2, 3, and 5. Infrared (IR) spectroscopy helps identify the carbonyl stretching vibrations of the benzoate esters and the hydroxyl group's O-H stretching .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate. Typical purity requirements for research grade material range from 95% to 98%, as determined by HPLC analysis. Mass spectrometry provides confirmation of the molecular formula through accurate mass determination .
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